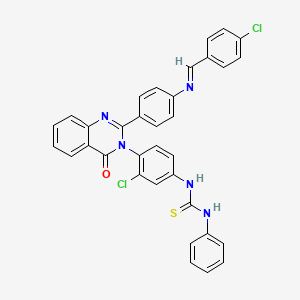
Thiourea, N-(3-chloro-4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(3-chloro-4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organosulfur compound. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines.
Industrial Production Methods
Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Thiourea derivatives undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce a wide range of substituted thiourea derivatives .
Scientific Research Applications
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties.
Medicine: Potential therapeutic agents for various diseases, including cancer and Alzheimer’s.
Industry: Utilized in the production of dyes, photographic chemicals, and as corrosion inhibitors.
Mechanism of Action
The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets and pathways. For instance, in anticancer applications, they may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Urea: Similar structure but with an oxygen atom instead of sulfur.
Isothiourea: Tautomeric form of thiourea.
Acyl Thioureas: Substituted thioureas with acyl groups.
Uniqueness
Thiourea derivatives are unique due to their versatile reactivity and wide range of applications. Their ability to form stable complexes with metals and their diverse biological activities set them apart from other similar compounds .
Biological Activity
Thiourea derivatives, particularly N-(3-chloro-4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl- , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound, with a molecular formula of C34H23Cl2N5OS and a molecular weight of approximately 620.56 g/mol, is characterized by its complex structure which includes a thiourea moiety and a quinazoline framework.
| Property | Value |
|---|---|
| CAS Number | 83408-67-7 |
| Molecular Formula | C34H23Cl2N5OS |
| Molecular Weight | 620.56 g/mol |
| IUPAC Name | 1-[3-chloro-4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |
Thiourea compounds are known for their potential antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of the compound can be attributed to its structural components, particularly the quinazoline and thiourea groups.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with chloro or hydroxy substituents demonstrate enhanced activity against both bacterial and fungal species. The presence of these substituents is crucial for improving the efficacy of the compounds against pathogens .
Anticancer Activity
Quinazoline derivatives, including thiourea-based compounds, have been investigated for their anticancer properties. Some studies report that these compounds can inhibit tumor growth across various cancer cell lines. For example, certain 3-substituted quinazolinones have shown effectiveness against multiple tumor types, indicating their potential as broad-spectrum antitumor agents .
Anti-inflammatory Effects
Thiourea derivatives have also been explored for their anti-inflammatory effects. Compounds exhibiting inhibitory activity on TNF-alpha production have been identified, suggesting a role in managing inflammatory conditions .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study examined various thiourea derivatives and found that those with specific substitutions exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that certain quinazoline derivatives significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), highlighting their potential as therapeutic agents .
- Structure-Activity Relationship (SAR) : Research into the SAR of thiourea compounds has revealed that modifications in the phenyl rings and the introduction of electron-withdrawing groups enhance biological activity, particularly in anticancer assays .
Properties
CAS No. |
83408-67-7 |
|---|---|
Molecular Formula |
C34H23Cl2N5OS |
Molecular Weight |
620.5 g/mol |
IUPAC Name |
1-[3-chloro-4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H23Cl2N5OS/c35-24-14-10-22(11-15-24)21-37-25-16-12-23(13-17-25)32-40-30-9-5-4-8-28(30)33(42)41(32)31-19-18-27(20-29(31)36)39-34(43)38-26-6-2-1-3-7-26/h1-21H,(H2,38,39,43) |
InChI Key |
OBKGLTLAUOMVKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















